molecular formula C14H12ClN5OS2 B5354526 N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5354526
M. Wt: 365.9 g/mol
InChI Key: MWSIMNCPEJNQGX-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a pyridine ring substituted with a chlorine atom, a triazole ring, and a thienyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.

    Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Pyridine Ring Substitution: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling: The triazole-thienyl intermediate is coupled with the chlorinated pyridine derivative under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified functional groups (e.g., alcohols, amines).

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE may be studied for its potential as a bioactive molecule. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity. It might also find applications in agriculture as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Similar structure but with a furan ring instead of a thienyl ring.

    N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

The uniqueness of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of a chlorinated pyridine ring, a triazole ring, and a thienyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c1-20-13(10-3-2-6-22-10)18-19-14(20)23-8-12(21)17-11-5-4-9(15)7-16-11/h2-7H,8H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSIMNCPEJNQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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